N-[1-(4-Bromophenyl)ethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKJAUSXTKHUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from (1R)-1-(4-Bromophenyl)ethanamine
-
- (1R)-1-(4-bromophenyl)ethanamine (25 g, 0.12 mol)
- Methanesulfonyl chloride (13.44 mL, 0.17 mol)
- Triethylamine (51 mL, 0.36 mol)
- Solvent: Dichloromethane (DCM, 250 mL)
- Temperature: 0 °C to ambient temperature
- Reaction time: 2.5 hours
Procedure:
Methanesulfonyl chloride is added dropwise to a cooled solution of the amine and triethylamine in DCM. The mixture is stirred while warming to room temperature, allowing the sulfonylation to proceed. After completion, the reaction mixture is washed sequentially with 2 M aqueous HCl, water, and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is triturated with hexane, filtered, and dried to yield the product as a yellow solid.-
- Yield: 96%
- Enantiomeric excess (ee): >98%
- Mass spectrometry (MS): m/z 278 (M+1)
This method is documented in patent EP 2 809 661 B1 and EP 2 917 194 B1, showing high efficiency and stereochemical integrity.
Preparation from (1S)-1-(4-Bromophenyl)ethanamine
-
- (1S)-1-(4-bromophenyl)ethanamine
- Methanesulfonyl chloride
- Base: Triethylamine or 2,6-lutidine
- Solvent: DCM
- Temperature: 0 °C to ambient
- Reaction time: 2–20 hours depending on specific conditions
Procedure:
Similar to the (1R)-enantiomer, the (1S)-amine is reacted with methanesulfonyl chloride in the presence of a base under anhydrous conditions. The reaction mixture is worked up by aqueous acid and brine washes, dried, and concentrated. Purification may involve silica gel chromatography or recrystallization.-
- Yields reported around 80–90%
- Enantiomeric excess up to 98% after chiral enrichment
- MS (m/z) typically 278 (M+1)
This method is also detailed in EP patents and research documents.
Summary Table of Preparation Conditions and Outcomes
| Preparation Step | Starting Material | Reagents & Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product State | MS (m/z) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | (1R)-1-(4-bromophenyl)ethanamine | Methanesulfonyl chloride, triethylamine | Dichloromethane | 0 to RT | 2.5 | 96 | >98 | Yellow solid | 278 (M+1) |
| 2 | (1S)-1-(4-bromophenyl)ethanamine | Methanesulfonyl chloride, triethylamine or 2,6-lutidine | Dichloromethane | 0 to RT | 2–20 | 80–90 | 98 | Solid | 278 (M+1) |
| 3 | (1S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine | Methanesulfonyl chloride, DMAP, 2,6-lutidine | Dichloromethane | 0 to RT | 20 | 90 | 80–98 | Solid | 282 (M+1) |
Research Findings and Analytical Data
Chiral Purity: The sulfonamide formation preserves the stereochemistry of the chiral amine, with enantiomeric excesses exceeding 98% achievable through chiral chromatography enrichment.
Reaction Efficiency: The sulfonylation reaction proceeds efficiently at low temperatures (0 °C) to minimize side reactions and maintain stereochemical integrity.
Purification: Workup involving acid-base washes and drying followed by recrystallization or chromatographic purification yields high purity products suitable for further synthetic applications.
Mass Spectrometry: The molecular ion peak at m/z 278 (M+1) confirms the expected molecular weight of N-[1-(4-bromophenyl)ethyl]methanesulfonamide.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-Bromophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form 4-bromophenylacetic acid.
Reduction: The compound can be reduced to form 4-bromophenylethylamine.
Substitution: The methanesulfonamide group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles such as sodium azide (NaN₃) in an aprotic solvent.
Major Products Formed:
Oxidation: 4-Bromophenylacetic acid.
Reduction: 4-Bromophenylethylamine.
Substitution: Various substituted methanesulfonamides.
Scientific Research Applications
N-[1-(4-Bromophenyl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(4-Bromophenyl)ethyl]methanesulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-[1-(4-Bromophenyl)ethyl]methanesulfonamide with five analogs from the evidence, highlighting substituent effects on properties and applications:
Key Findings from Comparative Analysis
- Bioactivity and Reactivity: Bromine substitution (para position) in all analogs confers stability and moderate bioactivity. However, replacing bromine with a nitro group () increases electrophilicity, making the compound more reactive in aromatic substitution reactions . Alkyl chain length on the sulfonamide nitrogen (ethyl vs. propyl) affects lipophilicity.
Solubility and Stability :
- The methoxybenzyl-substituted compound () exhibits improved aqueous solubility compared to purely aromatic analogs due to the polar methoxy group .
- N-[4-(4-Bromophenyl)phenyl]methanesulfonamide (), with its biphenyl structure, has lower solubility but higher thermal stability, making it suitable for high-temperature syntheses .
Analytical and Safety Profiles :
- SynHet’s compound () is analyzed via LCMS, GCMS, NMR, and HPLC, ensuring compliance with pharmacopeial standards (USP, BP) .
- Safety data for 4-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide () includes first-aid measures for inhalation exposure, reflecting its handling requirements in industrial settings .
Biological Activity
N-[1-(4-Bromophenyl)ethyl]methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂BrN₁O₂S
- Molar Mass : Approximately 318.24 g/mol
- Functional Groups : The compound features a sulfonamide group, a bromophenyl moiety, and an ethyl side chain, which contribute to its biological reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : Similar to traditional sulfonamides, it may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis in bacteria, which is crucial for their growth and proliferation.
- Binding Interactions : The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the methanesulfonamide moiety can form hydrogen bonds with polar functional groups, modulating enzyme or receptor activity.
Antibacterial Properties
This compound exhibits significant antibacterial properties due to its sulfonamide structure. Studies have shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria by targeting essential metabolic pathways .
Antitumor Activity
Preliminary investigations suggest that this compound may also possess antitumor activity. Research indicates that compounds with similar structural characteristics have demonstrated cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF7) cells. The mechanism likely involves apoptosis induction and inhibition of cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related sulfonamide derivatives against bacterial strains using a turbidimetric method. Results indicated promising antimicrobial activity for several derivatives, suggesting that this compound may exhibit similar effects .
- Cytotoxicity Assays : In vitro assays using the Sulforhodamine B (SRB) method assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. Compounds structurally related to this compound showed significant cytotoxicity against MCF7 cells, indicating potential as anticancer agents .
- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of these compounds with specific receptors. The results demonstrated favorable interactions that could explain their biological activities .
Comparative Analysis with Related Compounds
| Compound Name | Notable Features |
|---|---|
| N-(4-Bromophenyl)methanesulfonamide | Primarily antibacterial activity; lacks ethyl side chain. |
| 1-(3-Chlorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | Potential antitumor activity; contains a dimethylamino group. |
| N-[1-(3-Chlorophenyl)ethyl]methanesulfonamide | Used for comparison in biological assays; lacks dimethylamino group. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(4-Bromophenyl)ethyl]methanesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via sulfonylation of the primary amine intermediate, 1-(4-bromophenyl)ethylamine , with methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). Key steps include:
- Amine Activation : Reacting the amine with methanesulfonyl chloride in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions.
- Workup : Isolation via extraction and purification by recrystallization or column chromatography.
- Monitoring : Reaction progress is tracked using TLC or HPLC (retention time ~8–10 min for product) .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR : NMR (DMSO-d6) shows characteristic signals: δ 7.45–7.55 (4H, aromatic Br-C6H4), δ 4.25 (1H, CH-NH), δ 3.15 (3H, SO2CH3).
- X-ray Crystallography : Confirms the sulfonamide group’s geometry (S-N bond length ~1.63 Å) and bromophenyl spatial orientation .
- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 302.0) validates molecular weight .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC reported as 32 µg/mL) and E. coli (MIC >64 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase inhibition (IC50 ~1.2 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, IC50 ~45 µM) .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts like N-alkylated derivatives?
- Methodological Answer :
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency, reducing reaction time from 12h to 4h .
- Solvent Optimization : Switching from THF to acetonitrile increases polarity, favoring sulfonamide formation over alkylation (yield improves to 92%) .
- Design of Experiments (DoE) : Multivariate analysis identifies optimal conditions (e.g., 25°C, 1:1.1 amine:MsCl ratio) .
Q. How to resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC50 values)?
- Methodological Answer :
- Purity Verification : Quantify impurities via HPLC-MS; >98% purity required for reliable data .
- Assay Standardization : Use uniform protocols (e.g., fixed DMSO concentration ≤0.1% in cell assays) .
- Meta-Analysis : Compare datasets with shared controls (e.g., positive inhibitors like acetazolamide for carbonic anhydrase assays) .
Q. What computational strategies support structure-activity relationship (SAR) studies for target optimization?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding to carbonic anhydrase IX (Glide score: −9.2 kcal/mol) .
- MD Simulations : Analyze sulfonamide-protein stability over 100 ns trajectories (RMSD <2.0 Å indicates stable binding) .
- QSAR Models : Hammett constants (σ = +0.23 for Br-substituent) correlate with inhibitory potency .
Q. How does the bromophenyl moiety influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura : Bromine acts as a leaving group, enabling palladium-catalyzed coupling with arylboronic acids (e.g., to introduce biaryl groups at 80°C, 12h) .
- SNAr Reactions : Bromine’s electron-withdrawing effect activates the ring for nucleophilic substitution (e.g., with piperazine, yield ~78%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
